The Pharmacological Profile of OR-1855 in Cardiac Myocytes: An In-Depth Technical Guide
The Pharmacological Profile of OR-1855 in Cardiac Myocytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OR-1855 is a key intermediate in the metabolic pathway of the calcium sensitizer Levosimendan. While Levosimendan and its other major metabolite, OR-1896, exert significant effects on cardiac myocytes, extensive research has characterized OR-1855 as pharmacologically inactive concerning direct cardiac contractility. This guide provides a comprehensive overview of the current understanding of OR-1855, placing its role in the context of Levosimendan's overall mechanism of action. We will delve into its metabolic origins, its lack of direct inotropic effects, and contrast this with the established actions of Levosimendan and the active metabolite OR-1896 on cardiac myocyte function. Recent findings on the potential extra-cardiac effects of OR-1855 will also be briefly discussed.
Metabolic Pathway of Levosimendan
Levosimendan undergoes a complex metabolic process, a crucial aspect of which is its conversion to the metabolites OR-1855 and OR-1896. Approximately 4-7% of an administered dose of Levosimendan is metabolized by intestinal bacteria to form OR-1855.[1][2][3][4] This intermediate is then acetylated, primarily by the hepatic enzyme N-acetyltransferase (NAT2), to produce the pharmacologically active metabolite OR-1896.[3][5] The long half-lives of these metabolites, around 70-80 hours, contribute to the prolonged hemodynamic effects observed after Levosimendan administration.[1][3][4][5]
Mechanism of Action (or Lack Thereof) in Cardiac Myocytes
Direct studies on the effect of OR-1855 on cardiac myocytes have consistently shown it to be inactive. A study in anesthetized dogs demonstrated that while Levosimendan and OR-1896 produced dose-dependent reductions in mean arterial pressure and systemic resistance, OR-1855 had no effect on these or other cardiovascular endpoints at any tested dose.[6] This lack of activity on cardiac contractility is a key characteristic of OR-1855.
In contrast, the parent drug Levosimendan and the active metabolite OR-1896 have well-defined mechanisms of action in cardiac myocytes:
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Calcium Sensitization: Levosimendan and OR-1896 increase the sensitivity of cardiac troponin C (cTnC) to calcium.[1][7] This enhances myocardial contractility without significantly increasing intracellular calcium concentrations, which is thought to reduce the risk of arrhythmias compared to other inotropes.[7]
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Phosphodiesterase III (PDE3) Inhibition: Both Levosimendan and OR-1896 are inhibitors of PDE3.[1][8][9] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which contributes to the positive inotropic effect and also promotes vasodilation.[8] Studies in human atrial preparations have confirmed that the positive inotropic effect of OR-1896 is mediated by PDE3 inhibition and that it does not appear to act as a calcium sensitizer in the human heart.[8]
The following diagram illustrates the established signaling pathways for the active compounds, Levosimendan and OR-1896, in cardiac myocytes.
Quantitative Data Summary
The available quantitative data focuses on the active compounds. The following tables summarize key findings.
Table 1: Hemodynamic Effects in Anesthetized Dogs
| Compound | Peak Concentration (ng/ml) | Change in Mean Arterial Pressure (mmHg) | Change in Systemic Resistance |
| Levosimendan | 455 ± 21 | -31 ± 2 | Dose-dependent reduction |
| OR-1896 | 126 ± 6 | -42 ± 3 | Dose-dependent reduction |
| OR-1855 | 136 ± 6 | No effect | No effect |
Data from a study where compounds were infused at 0.01, 0.03, 0.1, and 0.3 µmol·kg⁻¹·30 min⁻¹[6].
Table 2: Pharmacokinetic Properties
| Compound | Half-life (hours) | Protein Binding |
| Levosimendan | ~1 | 97-98% |
| OR-1855 | 70-80 | Data not available |
| OR-1896 | 70-80 | ~40% |
Data compiled from multiple sources[1][3][4][5][10].
Table 3: In Vitro Effects on Cardiac Tissue
| Compound | Effect | Mechanism | Tissue |
| Levosimendan | Positive inotropy | Calcium sensitization, PDE3 inhibition | Guinea pig heart[8], Human cardiac myocytes[9] |
| OR-1896 | Positive inotropy | PDE3 inhibition | Rat papillary muscles[8], Dog papillary muscles[8], Human right atrial preparations[8] |
Experimental Protocols
4.1. In Vivo Hemodynamic Studies in Anesthetized Dogs
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Objective: To determine the hemodynamic effects of Levosimendan, OR-1896, and OR-1855.
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Method: Anesthetized dogs were instrumented to measure mean arterial pressure, heart rate, and systemic vascular resistance. The compounds were infused intravenously in escalating doses. Hemodynamic parameters were continuously recorded.
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Workflow:
4.2. Isolated Heart and Muscle Preparations
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Objective: To assess the direct inotropic effects of the compounds on cardiac muscle.
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Method: Papillary muscles or atrial preparations were isolated from animal or human hearts and mounted in an organ bath. The muscle was electrically stimulated to contract, and the force of contraction was measured. Compounds were added to the bath in increasing concentrations.
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Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]
- 6. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 8. OR-1896 increases force of contraction in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
